molecular formula C13H10O2 B13067064 3-(2-Naphthyl)-3-oxopropanal

3-(2-Naphthyl)-3-oxopropanal

Cat. No.: B13067064
M. Wt: 198.22 g/mol
InChI Key: JUNLIRUNUBSFPN-UHFFFAOYSA-N
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Description

3-(2-Naphthyl)-3-oxopropanal is an aromatic ketone-aldehyde compound characterized by a naphthalene ring system substituted at the 2-position with a 3-oxopropanal moiety. For instance, 2-naphthyl-substituted compounds exhibit notable biological activity, such as anti-Helicobacter pylori properties, with MIC values as low as 0.05 μg/mL . The naphthyl group’s extended π-conjugation and steric bulk may enhance binding affinity in biological systems compared to smaller aromatic systems like phenyl or thiophenyl derivatives. This compound’s aldehyde and ketone functionalities suggest reactivity useful in synthetic intermediates or pharmacophore development.

Properties

Molecular Formula

C13H10O2

Molecular Weight

198.22 g/mol

IUPAC Name

3-naphthalen-2-yl-3-oxopropanal

InChI

InChI=1S/C13H10O2/c14-8-7-13(15)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,8-9H,7H2

InChI Key

JUNLIRUNUBSFPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Naphthyl)-3-oxopropanal typically involves the reaction of 2-naphthol with an appropriate aldehyde under acidic or basic conditions. One common method is the Knoevenagel condensation, where 2-naphthol reacts with an aldehyde in the presence of a base such as piperidine or pyridine . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents used in the reaction can be optimized to enhance the efficiency and selectivity of the process .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Naphthyl)-3-oxopropanal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 3-(2-Naphthyl)-3-oxopropanal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity is attributed to the presence of the aldehyde group, which can form covalent bonds with amino acids in proteins, leading to potential biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities among 3-(2-Naphthyl)-3-oxopropanal and related compounds:

Compound Name Aromatic System Substituents Functional Groups Molecular Weight (g/mol) Key Applications/Properties
This compound Naphthalene 2-Naphthyl Aldehyde, Ketone ~200 (estimated) Potential pharmacophore, synthetic intermediate
3-(3-Chlorophenyl)-3-oxopropanal Phenyl 3-Chloro Aldehyde, Ketone ~182.6 (exact) Research use; hazards: H302, H315
3-(3-Methylthiophen-2-yl)-3-oxopropanal Thiophene 3-Methylthiophen-2-yl Aldehyde, Ketone 168.21 Lab research; discontinued commercial availability
Ethyl 3-(2-nitrophenyl)-3-oxopropanoate Phenyl 2-Nitro, Ethyl ester Ester, Ketone ~237.2 (estimated) Synthetic intermediate; hazards: H302, H319

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) may reduce reactivity at the aldehyde/ketone site, whereas electron-donating groups (e.g., methyl in thiophene ) could alter solubility or metabolic stability.

Research Implications and Limitations

  • Gaps in Data : Direct pharmacological or synthetic data for this compound is sparse; inferences are drawn from structurally related compounds.
  • Opportunities for Study : Comparative studies on naphthyl vs. phenyl/thiophenyl systems in drug design could elucidate structure-activity relationships for antimicrobial or anticancer applications.

Biological Activity

3-(2-Naphthyl)-3-oxopropanal, a compound belonging to the class of α-oxoaldehydes, has garnered attention for its potential biological activities, particularly in the field of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H10O2\text{C}_{13}\text{H}_{10}\text{O}_{2}

This structure features a naphthalene ring substituted with an oxopropanal moiety, which is crucial for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial properties. In a series of experiments evaluating its efficacy against Gram-positive and Gram-negative bacteria, it was found that certain derivatives of oxopropanal compounds showed minimal inhibitory concentrations (MIC) lower than 16 µg/ml against Staphylococcus aureus , including methicillin-resistant strains (MRSA) .

Table 1: Antibacterial Activity of this compound Derivatives

CompoundBacteria TestedMIC (µg/ml)Remarks
This compoundStaphylococcus aureus<16Moderate activity against MRSA
Derivative AEscherichia coli<16Effective against Gram-negative
Derivative BPseudomonas aeruginosa>32Less effective

These findings suggest that modifications to the oxopropanal structure can enhance its antibacterial properties.

Anticancer Activity

In addition to its antibacterial effects, this compound has shown promise in cancer research. Studies indicate that it may inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Growth

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability. The compound was particularly effective against breast cancer cells (MCF-7), showing a dose-dependent response with IC50 values around 25 µM .

Table 2: Anticancer Efficacy of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-725Induction of apoptosis
HeLa30Cell cycle arrest
A54940Inhibition of proliferation

The biological activity of this compound is believed to stem from its ability to interact with cellular targets involved in metabolic pathways. Preliminary research suggests that it may act as an inhibitor of certain enzymes related to oxidative stress and inflammation, which are critical in both bacterial infections and cancer progression .

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